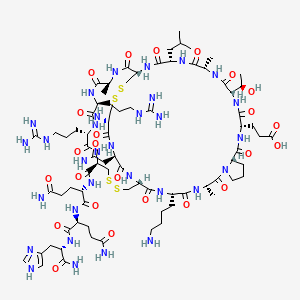

Apamin (trifluoroacetate salt)

Description

Properties

Molecular Formula |

C79H131N31O24S4 |

|---|---|

Molecular Weight |

2027.4 g/mol |

IUPAC Name |

3-[(1R,4S,7S,13S,16S,19S,22S,25S,28S,31S,34S,37S,40R,47R,50S)-50-amino-40-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-amino-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]-4-(4-aminobutyl)-47-(2-amino-2-oxoethyl)-34,37-bis(3-carbamimidamidopropyl)-19-[(1R)-1-hydroxyethyl]-7,22,31-trimethyl-25-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,46,49-tetradecaoxo-42,43,52,53-tetrathia-3,6,9,15,18,21,24,27,30,33,36,39,45,48-tetradecazatricyclo[26.16.10.09,13]tetrapentacontan-16-yl]propanoic acid |

InChI |

InChI=1S/C79H131N31O24S4/c1-35(2)26-49-70(127)107-51-31-136-135-30-41(81)63(120)105-50(28-57(84)114)71(128)108-53(73(130)99-42(12-7-8-22-80)64(121)96-38(5)77(134)110-25-11-15-54(110)75(132)102-47(18-21-58(115)116)69(126)109-59(39(6)111)76(133)95-37(4)62(119)104-49)33-138-137-32-52(106-66(123)44(14-10-24-92-79(88)89)98-65(122)43(13-9-23-91-78(86)87)97-61(118)36(3)94-72(51)129)74(131)101-45(16-19-55(82)112)67(124)100-46(17-20-56(83)113)68(125)103-48(60(85)117)27-40-29-90-34-93-40/h29,34-39,41-54,59,111H,7-28,30-33,80-81H2,1-6H3,(H2,82,112)(H2,83,113)(H2,84,114)(H2,85,117)(H,90,93)(H,94,129)(H,95,133)(H,96,121)(H,97,118)(H,98,122)(H,99,130)(H,100,124)(H,101,131)(H,102,132)(H,103,125)(H,104,119)(H,105,120)(H,106,123)(H,107,127)(H,108,128)(H,109,126)(H,115,116)(H4,86,87,91)(H4,88,89,92)/t36-,37-,38-,39+,41+,42-,43-,44-,45-,46-,47-,48-,49-,50+,51+,52-,53-,54-,59-/m0/s1 |

InChI Key |

YVIIHEKJCKCXOB-CGOSXICISA-N |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N2)CC(=O)N)N)C(=O)N1)CC(C)C)C)[C@@H](C)O)CCC(=O)O)C)CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N)CCCNC(=N)N)CCCNC(=N)N |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N2)CC(=O)N)N)C(=O)N1)CC(C)C)C)C(C)O)CCC(=O)O)C)CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC4=CNC=N4)C(=O)N)CCCNC(=N)N)CCCNC(=N)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Apamin Trifluoroacetate Modulation of SK Channels

This technical guide details the mechanism, pharmacology, and experimental application of Apamin trifluoroacetate salt, focusing on its interaction with Small-Conductance Calcium-Activated Potassium (SK) channels.

Executive Summary

Apamin, a specific 18-amino acid peptide isolated from Apis mellifera venom, is the gold-standard pharmacological tool for isolating Small-Conductance Ca²⁺-Activated K⁺ (SK) currents. Supplied typically as a trifluoroacetate (TFA) salt to ensure stability and solubility, it functions as a highly potent, voltage-independent blocker of the SK channel pore.

Unlike non-specific potassium channel blockers (e.g., TEA), Apamin exhibits a unique "tethered pore-block" mechanism that relies on allosteric recognition of the extracellular S3-S4 loop. This guide delineates the structural causality of this interaction, provides validated IC₅₀ values for SK subtypes, and outlines a self-validating protocol for its use in patch-clamp electrophysiology.

Molecular Mechanism of Action[1][2]

The "Tethered Pore-Block" Model

The classical view of Apamin as a simple "cork in the bottle" pore blocker is incomplete. Current structural biology indicates a dual-interaction mechanism that ensures its high specificity for SK channels (KCa2.x) over IK and BK channels.

-

Allosteric Recognition (The Anchor): Apamin first docks onto the extracellular S3-S4 loop of the SK channel α-subunits.[1] This loop contains a critical three-amino-acid motif (e.g., Ser-Tyr-Ala in SK2) that is absent in other K⁺ channels. This interaction is essential; without it, the toxin cannot position itself correctly.

-

Pore Occlusion (The Block): Once tethered to the S3-S4 loop, the Apamin molecule is positioned directly over the channel's outer vestibule. An arginine residue within the toxin interacts with the carbonyl oxygens of the selectivity filter, physically occluding the permeation pathway and preventing K⁺ efflux.

Mechanism Diagram

The following diagram visualizes the dual-interaction model essential for Apamin's high affinity.

Figure 1: The dual-step inhibition mechanism.[3] Apamin anchors to the S3-S4 loop before occluding the pore.

Quantitative Pharmacology

Apamin selectivity is subtype-dependent.[1] The trifluoroacetate salt form does not alter these binding constants but ensures the peptide remains protonated and soluble during storage.

Table 1: Comparative Potency (IC₅₀) Across SK Subtypes[5]

| Channel Subtype | Common Name | IC₅₀ (Apamin) | Sensitivity Level | Notes |

| KCa2.2 | SK2 | 60 - 140 pM | High | Primary target; sub-nanomolar affinity.[4] |

| KCa2.3 | SK3 | 0.6 - 4.0 nM | Moderate | ~10-50x less sensitive than SK2. |

| KCa2.1 | SK1 (Human) | 0.7 - 12 nM | Low/Moderate | Species-dependent; Rat SK1 is insensitive. |

| KCa3.1 | IK1 / SK4 | > 1 µM | Insensitive | Use TRAM-34 for this channel. |

| KCa1.1 | BK | > 10 µM | Insensitive | Use Iberiotoxin/Paxilline. |

Key Insight: For selective isolation of SK2 currents in native tissue (e.g., hippocampal neurons), use Apamin at 100 pM . At this concentration, SK2 is blocked >50%, while SK1 and SK3 are largely unaffected. To block all SK currents (SK1/2/3), use 100 nM .

Experimental Protocols

Handling the Trifluoroacetate Salt

The TFA salt is hygroscopic. Improper handling leads to peptide aggregation and inaccurate molarity.

-

Reconstitution:

-

Centrifuge the vial before opening to settle the lyophilized powder.

-

Dissolve in sterile, distilled water to a stock concentration of 1 mM .

-

Tip: If the peptide adheres to the walls, use 0.1% BSA (Bovine Serum Albumin) in the solvent to prevent surface adsorption, though water is usually sufficient for the TFA salt.

-

-

Storage:

-

Aliquot into low-protein-binding tubes (e.g., Eppendorf LoBind).

-

Store at -20°C . Avoid repeated freeze-thaw cycles (max 1-2).

-

Stability: >6 months at -20°C; <1 week at 4°C.

-

Electrophysiology Workflow (Whole-Cell Patch Clamp)

This protocol ensures the isolation of the Apamin-sensitive "medium afterhyperpolarization" (mAHP) current.

Reagents:

-

Intracellular Solution: K-Gluconate based, buffered with EGTA. Crucial: Free Ca²⁺ must be clamped (e.g., 400-500 nM) to activate SK channels.

-

Extracellular Solution: Standard ACSF or Tyrode’s.

-

Apamin Working Solution: Dilute 1 mM stock to 100 nM in extracellular solution just before use.

Step-by-Step Protocol:

-

Baseline Recording:

-

Establish whole-cell configuration.

-

Voltage clamp at -50 mV.

-

Apply a depolarizing step (to +10 mV for 100ms) to induce Ca²⁺ influx via VGCCs, or use a ramp protocol.

-

Record the tail current upon repolarization. This outward tail is the total KCa current (BK + SK).

-

-

Pharmacological Isolation (The "Subtraction" Method):

-

Step A: Perfuse with Paxilline (1 µM) or Iberiotoxin to block BK channels. The remaining tail current is the total SK current.

-

Step B (Wash-in): Perfuse Apamin (100 nM) . Monitor the tail current peak every 10 seconds.

-

Step C (Steady State): Wait for the effect to stabilize (typically 2-3 minutes). The current should reduce significantly.

-

-

Data Validation:

-

Subtract the trace in Step C from the trace in Step A.

-

Result: The "difference current" represents the pure Apamin-sensitive SK component.

-

Protocol Visualization

Figure 2: Experimental workflow for isolating Apamin-sensitive currents.

References

-

Adelman, J. P., et al. (2012). "International Union of Basic and Clinical Pharmacology. LXXXII: Nomenclature and Classification of Calcium-Activated Potassium Channels." Pharmacological Reviews.

-

Köhler, M., et al. (1996). "Small-conductance, calcium-activated potassium channels from mammalian brain."[4] Science. [4]

-

Weatherall, K. L., et al. (2011). "Crucial role of a shared extracellular loop in apamin sensitivity and maintenance of pore shape of small-conductance calcium-activated potassium (SK) channels."[5] Proceedings of the National Academy of Sciences (PNAS).

-

Lamy, C., et al. (2010). "Allosteric block of KCa2 channels by apamin."[5][6] Journal of Biological Chemistry.

-

Ishii, T., et al. (1997). "Determinants of apamin and d-tubocurarine block in SK potassium channels." Journal of Biological Chemistry. [5][7][4][8]

Sources

- 1. Crucial role of a shared extracellular loop in apamin sensitivity and maintenance of pore shape of small-conductance calcium-activated potassium (SK) channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An amino acid outside the pore region influences apamin sensitivity in small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apamin structure and pharmacology revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of SK2 channel gating and its modulation by the bee toxin apamin and small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. elifesciences.org [elifesciences.org]

- 7. Frontiers | Apamin structure and pharmacology revisited [frontiersin.org]

- 8. Mechanism of SK2 channel gating and its modulation by the bee toxin apamin and small molecules | eLife [elifesciences.org]

Precision Pharmacology: Delineating Apamin Selectivity for SK2 vs. SK3 Channels

[1][2][3]

Executive Summary: The "Apamin Window"

In the landscape of potassium channel pharmacology, apamin (a widely used 18-amino acid peptide from bee venom) is often broadly categorized as an SK (small-conductance

The critical technical nuance lies in the selectivity window : Apamin exhibits a 10- to 50-fold higher affinity for SK2 (KCa2.2) compared to SK3 (KCa2.3) .

-

SK2: Highly sensitive (

). -

SK3: Moderately sensitive (

). -

SK1: Species-dependent (Human SK1 is sensitive at

; Rat SK1 is effectively insensitive).

This guide delineates the structural basis of this selectivity, provides a quantitative matrix for experimental design, and details a self-validating "concentration-clamp" protocol to pharmacologically isolate SK2 currents from SK3 in native tissues.

Molecular Pharmacology: The Structural Basis of Selectivity

Unlike simple pore blockers (e.g., TEA), apamin functions through an allosteric blocking mechanism involving the extracellular S3-S4 loop.[1][6]

The Binding Pocket

Recent Cryo-EM and mutagenesis studies reveal that apamin does not merely plug the ion conduction pathway. Instead, it acts as a "cork" that interacts with the S3-S4 extracellular loop and the outer pore vestibule.

-

The Anchor: The positively charged Arginine residues (Arg13, Arg14) of apamin interact with acidic residues (Asp/Glu) in the channel's outer vestibule.

-

The Selectivity Filter: The S3-S4 loop conformation dictates the accessibility of this binding site. In SK2, this loop forms a high-affinity "induced fit" pocket. In SK3, subtle variations in the amino acid sequence of this loop (specifically a 3-residue motif) increase the steric hindrance or reduce electrostatic complementarity, resulting in the observed

-fold drop in affinity.

Mechanism of Action

Binding of apamin induces a conformational shift in the selectivity filter of the channel, effectively collapsing the permeation pathway or locking it in a non-conductive state. This explains why the block is voltage-independent—the toxin binds outside the electric field of the membrane but allosterically shuts the gate.

Quantitative Selectivity Matrix

The following data aggregates

| Channel Subtype | Gene | Sensitivity Class | |||

| SK2 | KCNN2 | High | 60 – 100 pM | ~80 pM | ~5 pM |

| SK3 | KCNN3 | Moderate | 1.0 – 4.0 nM | ~2.0 nM | ~1 nM |

| SK1 | KCNN1 | Low / Variable | ~10 nM | Insensitive (>100 nM) | >100 nM |

Critical Insight: In rat models (common in neurophysiology), the distinction is binary for SK1 (insensitive) vs. SK2/3 (sensitive). However, distinguishing SK2 from SK3 requires precise titration between 100 pM and 10 nM .

Experimental Validation Framework

To rigorously identify SK2 versus SK3 contributions in a mixed current environment (e.g., dopaminergic neurons or atrial myocytes), you cannot simply "apply apamin." You must utilize a Differential Concentration-Clamp Protocol .

Protocol: The "Step-Wise" Isolation

Objective: Isolate

Reagents:

-

Apamin (Lyophilized, reconstitute in acetic acid/BSA to prevent adherence to plastic).

-

Standard ACSF or Tyrode’s solution.

Workflow:

-

Baseline Recording:

-

Establish stable whole-cell access.

-

Evoke

using a depolarizing voltage step (e.g., -70 mV to +10 mV for 100ms) followed by repolarization to -50 mV. -

Record baseline current (

).

-

-

Phase I: The SK2 Block (Low Concentration):

-

Perfuse 300 pM Apamin .

-

Wait for steady-state block (approx. 3-5 mins).

-

Logic: At 300 pM, SK2 occupancy is >90%, while SK3 occupancy is <10%.

-

Result: The reduction in current represents the SK2 component .

-

-

Phase II: The SK3 Block (High Concentration):

-

Increase Apamin concentration to 100 nM (saturating dose).

-

Wait for steady-state.

-

Logic: At 100 nM, both SK2 and SK3 are 100% blocked.

-

Result: The additional reduction in current from Phase I to Phase II represents the SK3 component .

-

-

Validation (Self-Check):

-

The remaining current (if any) is likely SK1 (in rat) or non-SK sources (e.g., Kv7/M-current), which can be verified by applying XE991.

-

Visualization of the Workflow

The following diagram illustrates the logical flow for dissecting these currents.

Caption: Differential pharmacological isolation of SK2 and SK3 currents using sequential apamin concentration steps.

Implications for Drug Development

Understanding this selectivity profile is paramount for therapeutic targeting:

-

Cognitive Enhancement (SK2 Target): SK2 channels are heavily expressed in the hippocampus and regulate synaptic plasticity (LTP). Blocking SK2 enhances LTP and learning. A drug candidate must mimic the high-affinity interaction of apamin (sub-nanomolar) to be effective without requiring doses that might engage peripheral SK3 channels.

-

Neuropsychiatric Disorders (SK3 Target): SK3 channels regulate firing frequency in dopaminergic neurons (VTA/Substantia Nigra).[2] Selective modulation here requires compounds that can distinguish the subtle S3-S4 loop differences.

-

Safety Pharmacology: Since SK3 is expressed in endothelial cells and smooth muscle, "pan-SK" blockers carry a risk of cardiovascular side effects. Screening assays must utilize the Quantitative Selectivity Matrix (Section 3) to flag compounds that lack subtype specificity.

References

-

Adelman, J. P., Maylie, J., & Sah, P. (2012). Small-conductance Ca2+-activated K+ channels: form and function. Annual Review of Physiology.

-

Weatherall, K. L., et al. (2011).[6][7] Distinct roles of plasma membrane and intracellular SK2 channels in regulating dendritic excitability. PNAS.[7]

-

Lamy, C., et al. (2010).[8][6][7] Allosteric block of KCa2 channels by apamin.[1][6] Journal of Biological Chemistry.

-

Stocker, M. (2004).[3] Ca2+-activated K+ channels: molecular determinants and function of the SK family.[4][7] Nature Reviews Neuroscience.

-

Ishii, T. M., et al. (1997).[8][9] Molecular characterization of the family of the small conductance Ca2+-activated K+ channels. PNAS.[7]

-

Tocris Bioscience. (2025). Apamin Product Information & Biological Activity.

Sources

- 1. Crucial role of a shared extracellular loop in apamin sensitivity and maintenance of pore shape of small-conductance calcium-activated potassium (SK) channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SK2 and SK3 expression differentially affect firing frequency and precision in dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An amino acid outside the pore region influences apamin sensitivity in small conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dendritic small conductance calcium-activated potassium channels activated by action potentials suppress EPSPs and gate spike-timing dependent synaptic plasticity | eLife [elifesciences.org]

- 6. Mechanism of SK2 channel gating and its modulation by the bee toxin apamin and small molecules | eLife [elifesciences.org]

- 7. orbi.uliege.be [orbi.uliege.be]

- 8. Frontiers | Apamin structure and pharmacology revisited [frontiersin.org]

- 9. uni-ulm.de [uni-ulm.de]

molecular weight and chemical structure of Apamin trifluoroacetate

An In-depth Technical Guide on the Molecular Weight and Chemical Structure of Apamin Trifluoroacetate

Executive Summary

Apamin, a potent neurotoxin isolated from honey bee (Apis mellifera) venom, is an 18-amino acid polypeptide renowned for its high specificity as an inhibitor of small-conductance calcium-activated potassium (SK) channels.[1][2][3] This selective action makes it an invaluable molecular probe in neuroscience and a template for drug design. For research and development, apamin is most commonly supplied as a trifluoroacetate (TFA) salt, which enhances its stability and solubility. This guide provides a comprehensive technical overview of the chemical structure, molecular weight, and analytical methodologies for the characterization of Apamin trifluoroacetate, tailored for researchers, scientists, and drug development professionals.

The Chemical Architecture of Apamin

The biological activity of apamin is intrinsically linked to its unique and rigid three-dimensional structure, which is a product of its primary amino acid sequence and critical post-translational modifications.

Primary and Secondary Structure

Apamin is a compact globular peptide with the following amino acid sequence: H-Cys-Asn-Cys-Lys-Ala-Pro-Glu-Thr-Ala-Leu-Cys-Ala-Arg-Arg-Cys-Gln-Gln-His-NH₂ [4]

Key structural features include:

-

Disulfide Bridges: The peptide's conformation is rigidly constrained by two intramolecular disulfide bonds (Cys1-Cys11 and Cys3-Cys15), which are essential for its biological function.[4][5]

-

C-Terminal Amidation: The C-terminus is amidated, a common feature in venom peptides that enhances stability by protecting against carboxypeptidase degradation.[5]

-

Defined Motifs: Nuclear Magnetic Resonance (NMR) studies have revealed that the structure consists of a short α-helix (from Ala9 to Gln16) and a β-turn (from Asn2 to Ala5), contributing to its stable fold.[5]

The Trifluoroacetate Counter-ion

In its salt form, the positively charged residues of the apamin peptide (such as Lysine, Arginine, Histidine, and the N-terminal amine) form ionic bonds with trifluoroacetate anions (CF₃COO⁻). This salt formation is typically a result of the purification process, where trifluoroacetic acid is used as a mobile phase modifier in reverse-phase high-performance liquid chromatography (RP-HPLC). The resulting Apamin trifluoroacetate salt is a stable, solid material suitable for laboratory use. The general molecular formula is represented as C₇₉H₁₃₁N₃₁O₂₄S₄ • x(C₂HF₃O₂)[2][6].

Caption: Chemical structure of Apamin showing the amino acid sequence and disulfide bridges.

Physicochemical and Molecular Weight Data

Precise determination of molecular weight is fundamental for sample quantification and identity confirmation. The values for Apamin and its common salt form are summarized below.

| Property | Value | Source(s) |

| CAS Number | 24345-16-2 | [1][2][7][8] |

| Molecular Formula (Peptide) | C₇₉H₁₃₁N₃₁O₂₄S₄ | [4][7][9] |

| Average Molecular Weight (Peptide) | ~2027.34 g/mol | [7][9] |

| Monoisotopic Mass (Peptide) | 2026.9 Da (Calculated) | [10] |

| Molecular Formula (TFA Salt) | C₇₉H₁₃₁N₃₁O₂₄S₄ • x(C₂HF₃O₂) | [1][2][6] |

| Molecular Weight (TFA Salt) | 2027.34 + x(114.02) g/mol | [6] |

Experimental Protocols for Characterization

The identity, purity, and structure of Apamin trifluoroacetate must be rigorously validated using analytical techniques. The protocols described here represent a self-validating system for quality control and structural confirmation.

Protocol: Molecular Weight Verification by MALDI-TOF Mass Spectrometry

Expertise & Rationale: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is the preferred method for determining the molecular weight of peptides like apamin. Its "soft" ionization process minimizes fragmentation, yielding a clear spectrum dominated by the intact, protonated molecular ion ([M+H]⁺). This allows for direct and accurate confirmation of the peptide's mass and purity.

Methodology:

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of Apamin trifluoroacetate in deionized water.

-

Prepare a saturated matrix solution. For apamin, sinapinic acid (10 mg/mL in a 1:1 solution of acetonitrile and 0.1% trifluoroacetic acid in water) is a suitable choice.

-

-

Plate Spotting:

-

Mix 1 µL of the apamin solution with 1 µL of the matrix solution directly on the MALDI target plate.

-

Allow the mixture to air-dry completely, forming a co-crystal lattice.

-

-

Data Acquisition:

-

Load the target plate into the MALDI-TOF mass spectrometer.

-

Acquire spectra in positive ion, linear mode, scanning a mass range that includes the expected m/z (e.g., 1000-3000 m/z).

-

Calibrate the instrument using a standard peptide mixture of known masses.

-

-

Data Analysis & Trustworthiness:

-

The primary expected result is a single, prominent peak corresponding to the monoisotopic mass of the protonated apamin peptide ([M+H]⁺).

-

A measured mass of approximately 2026.7 Da provides high confidence in the sample's identity, as it closely matches the calculated value of 2026.9 Da.[10] The absence of significant other peaks confirms the sample's high purity (>95%).[10]

-

Caption: Workflow for molecular weight verification of Apamin using MALDI-TOF MS.

Protocol: Structural Elucidation via NMR Spectroscopy

Expertise & Rationale: While mass spectrometry confirms molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for determining the three-dimensional structure of a peptide in solution. By probing the magnetic environment of atomic nuclei (¹H, ¹³C, ¹⁵N), NMR can be used to piece together the peptide's fold, confirm disulfide bridging, and identify secondary structural elements.

Methodology (Conceptual Workflow):

-

Sample Preparation: A highly concentrated and pure (>98%) sample of Apamin trifluoroacetate is dissolved in a specific NMR buffer (e.g., 90% H₂O / 10% D₂O) to a final concentration of ~1 mM.

-

Spectra Acquisition: A suite of one- and two-dimensional NMR experiments are performed, including:

-

TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (<5 Å), providing distance constraints for structure calculation.

-

-

Resonance Assignment: The collected spectra are analyzed to assign specific NMR signals to each atom in the apamin sequence.

-

Structure Calculation & Validation:

-

The distance constraints from NOESY data are used as input for structure calculation software (e.g., CYANA, XPLOR-NIH).

-

A family of low-energy structures is generated, and the final model is validated for stereochemical quality. This process confirms the α-helical and β-turn regions as previously reported.[5]

-

Conclusion

Apamin trifluoroacetate is a well-characterized peptide neurotoxin whose utility in scientific research is predicated on its structural integrity and purity. Its primary structure of 18 amino acids is rigidly defined by two disulfide bridges, leading to a compact fold containing an α-helix and a β-turn. The trifluoroacetate salt form provides a stable and soluble product for experimental use. Rigorous analytical validation, primarily through mass spectrometry for molecular weight confirmation and NMR spectroscopy for structural elucidation, is essential for ensuring the reliability and reproducibility of experimental data generated using this potent pharmacological tool.

References

-

Kuzmenkov, A. I., et al. (2022). Apamin structure and pharmacology revisited. Frontiers in Pharmacology. [Link]

-

Apamin. Wikipedia. [Link]

-

Kuzmenkov, A. I., et al. (2022). Apamin structure and pharmacology revisited. National Center for Biotechnology Information (PMC). [Link]

-

Apamin | C79H131N31O24S4 | CID 16133797. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. Apamin (trifluoroacetate salt) | CAS 24345-16-2 | Cayman Chemical | Biomol.com [biomol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Apamin - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Apamin structure and pharmacology revisited [frontiersin.org]

- 6. Apamin TFA Salt | CymitQuimica [cymitquimica.com]

- 7. Apamin | CAS 24345-16-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. Apamin | C79H131N31O24S4 | CID 16133797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Apamin | TargetMol [targetmol.com]

- 10. Apamin structure and pharmacology revisited - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Apamin-Sensitive Currents in Shaping Neuronal Afterhyperpolarization: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The afterhyperpolarization (AHP) phase following an action potential is a critical determinant of neuronal excitability, firing patterns, and synaptic integration. A key contributor to this phenomenon is the apamin-sensitive current, mediated by small-conductance calcium-activated potassium (SK) channels. This in-depth technical guide provides a comprehensive overview of the molecular basis, physiological significance, and pathological implications of apamin-sensitive currents. We delve into the causality behind experimental designs for their characterization and present detailed, field-proven protocols for their investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and therapeutically target this crucial aspect of neuronal function.

Introduction: The Afterhyperpolarization Landscape

Following the repolarizing phase of an action potential, the neuronal membrane potential often transiently becomes more negative than the resting potential, a phenomenon known as afterhyperpolarization (AHP).[1] This hyperpolarization is not a monolithic event but is comprised of distinct components with different underlying ionic mechanisms and durations: the fast (fAHP), medium (mAHP), and slow (sAHP) afterhyperpolarizations.[1]

-

Fast AHP (fAHP): Lasting 2-5 milliseconds, the fAHP is primarily mediated by large-conductance Ca2+-activated K+ (BK) channels.[1]

-

Medium AHP (mAHP): With a duration of tens to hundreds of milliseconds, the mAHP is the principal domain of the apamin-sensitive current.[1][2][3]

-

Slow AHP (sAHP): This long-lasting hyperpolarization, on the order of seconds, is mediated by a distinct set of channels and is generally insensitive to apamin.[4][5]

The mAHP, by governing the inter-spike interval, plays a fundamental role in regulating the firing frequency and pattern of neurons.[1][6] The focus of this guide is the apamin-sensitive current that underpins the mAHP.

Molecular Identity: The Small-Conductance Calcium-Activated Potassium (SK) Channels

The molecular entities responsible for the apamin-sensitive current are the small-conductance calcium-activated potassium (SK) channels.[7] These channels are unique in that their gating is voltage-independent and is instead exquisitely sensitive to intracellular calcium concentrations.[4][8]

SK Channel Subtypes and Distribution

The SK channel family comprises three main subtypes: SK1, SK2, and SK3, encoded by the KCNN1, KCNN2, and KCNN3 genes, respectively.[4] A fourth member, IK1 (or SK4), is considered an intermediate-conductance channel. These subtypes exhibit distinct, yet often overlapping, distributions throughout the central nervous system (CNS).[8][9] For instance, the neocortex and hippocampus express both SK1 and SK2, while the thalamus, basal ganglia, and cerebellum show high levels of SK3 expression.[8] This differential distribution suggests specialized functional roles for each subtype in different neuronal circuits.

The Defining Feature: Apamin Sensitivity

A key pharmacological characteristic of SK channels is their sensitivity to the bee venom toxin, apamin.[10][11][12][13] Apamin acts as a highly selective and potent blocker of SK channels, making it an invaluable tool for their experimental identification and functional characterization.[11][12][14][15] It is important to note that the sensitivity to apamin varies among the SK channel subtypes, with SK2 being the most sensitive.[16]

| SK Channel Subtype | Gene | Apamin Sensitivity | Primary CNS Localization (Examples) |

| SK1 | KCNN1 | Low | Hippocampus, Neocortex |

| SK2 | KCNN2 | High | Hippocampus, Neocortex, Amygdala |

| SK3 | KCNN3 | Intermediate | Thalamus, Basal Ganglia, Cerebellum |

Table 1: Properties of Apamin-Sensitive SK Channel Subtypes

The Signaling Cascade: From Neuronal Activity to SK Channel Activation

The activation of SK channels is intricately linked to neuronal activity and subsequent calcium influx. The following diagram illustrates the canonical signaling pathway:

Caption: Activation pathway of SK channels leading to the medium afterhyperpolarization (mAHP).

An action potential depolarizes the neuronal membrane, leading to the opening of voltage-gated calcium channels (VGCCs).[7] The subsequent influx of calcium ions raises the intracellular calcium concentration. Calmodulin (CaM), a ubiquitous calcium-binding protein, is constitutively associated with the C-terminus of SK channel subunits.[8] Upon binding calcium, CaM undergoes a conformational change that allosterically opens the SK channel pore, allowing potassium ions to flow out of the cell and hyperpolarize the membrane.[8]

Functional Roles of Apamin-Sensitive Currents in Neuronal Physiology

The mAHP generated by apamin-sensitive currents has profound effects on neuronal function, shaping firing patterns, synaptic plasticity, and network activity.

Regulation of Neuronal Excitability and Firing Patterns

By prolonging the interval between action potentials, the mAHP effectively acts as a brake on neuronal firing.[1][6] This regulation is crucial for:

-

Controlling Firing Frequency: The duration and amplitude of the mAHP directly influence the maximum firing rate of a neuron.[7]

-

Promoting Rhythmic and Pacemaker Activity: In certain neuronal populations, such as dopaminergic neurons in the substantia nigra, SK channels are critical for maintaining regular, pacemaker-like firing.[17]

-

Preventing Runaway Excitation: The mAHP contributes to the refractory period, preventing uncontrolled, high-frequency firing that can lead to excitotoxicity.

Blockade of SK channels with apamin has been shown to increase neuronal excitability and firing frequency.[5][8]

Modulation of Synaptic Plasticity and Learning

Apamin-sensitive currents are key players in synaptic plasticity, the cellular basis of learning and memory.[18] SK channels are present in dendritic spines, where they can be activated by calcium influx through NMDA receptors.[19][20] By hyperpolarizing the dendritic membrane, SK channel activation can reduce the depolarization required for the induction of long-term potentiation (LTP).[1] Consequently, blockade of SK channels with apamin can facilitate the induction of LTP and enhance learning and memory in certain paradigms.[8][18]

Apamin-Sensitive Currents in Neuropathology and as a Therapeutic Target

Given their fundamental role in regulating neuronal activity, it is not surprising that dysfunction of apamin-sensitive SK channels is implicated in a range of neurological and psychiatric disorders.

Neurological Disorders

-

Epilepsy: By suppressing neuronal hyperexcitability, SK channels have a protective role against seizures.

-

Parkinson's Disease: Dysregulation of SK channel function in dopaminergic neurons is thought to contribute to the pathological firing patterns observed in Parkinson's disease.[7]

-

Alzheimer's Disease: Emerging research suggests a role for SK channels in the premature neuronal differentiation and ferroptosis associated with Alzheimer's disease.[21]

-

Neuropathic Pain: Dysfunction of SK channels in brain regions like the amygdala can lead to hyperexcitability and contribute to chronic pain states.[19]

Therapeutic Potential

The critical role of SK channels in these and other disorders makes them attractive targets for drug development.[8][14][22][23] Both SK channel activators (positive modulators) and inhibitors are being explored for their therapeutic potential:

-

Activators: Could be beneficial in conditions characterized by hyperexcitability, such as epilepsy and neuropathic pain.

-

Inhibitors: May have applications in cognitive enhancement and in disorders where increased neuronal activity is desired.

Experimental Investigation of Apamin-Sensitive Currents: A Practical Guide

The gold standard for studying apamin-sensitive currents is electrophysiology, particularly the patch-clamp technique.

Experimental Workflow: Whole-Cell Patch-Clamp Recording

The following workflow outlines the key steps for isolating and characterizing apamin-sensitive currents in neurons.

Caption: A typical experimental workflow for the electrophysiological characterization of apamin-sensitive currents.

Detailed Protocol: Whole-Cell Current-Clamp Recording of the mAHP

This protocol provides a self-validating system for measuring the apamin-sensitive component of the mAHP.

1. Preparation of Solutions:

-

Artificial Cerebrospinal Fluid (ACSF): (in mM) 126 NaCl, 3 KCl, 2.4 CaCl₂, 1.5 MgCl₂, 26 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose. Bubble continuously with 95% O₂/5% CO₂.[24]

-

Internal Pipette Solution: (in mM) 135 potassium gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 2 MgATP, pH 7.4 with KOH.[24] The inclusion of a calcium chelator like EGTA is crucial for controlling intracellular calcium levels.

2. Brain Slice Preparation and Recording:

-

Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest (e.g., hippocampus) using a vibratome.

-

Transfer slices to a recording chamber and continuously perfuse with oxygenated ACSF at room temperature or a more physiological temperature (e.g., 32-34°C).[24]

-

Using an upright microscope with DIC optics, identify a healthy neuron.

-

Approach the neuron with a glass micropipette (3-6 MΩ resistance) filled with the internal solution.[4]

-

Establish a gigaseal and then rupture the membrane to achieve the whole-cell configuration.

3. Eliciting and Recording the AHP:

-

Switch the amplifier to current-clamp mode.

-

Inject a series of depolarizing current steps of varying amplitudes and durations to elicit action potentials. A common protocol is a train of action potentials (e.g., 5-10 spikes at 50 Hz) to evoke a robust AHP.

-

Record the membrane potential before, during, and after the current injection, paying close attention to the hyperpolarization following the spike train.

4. Pharmacological Isolation of the Apamin-Sensitive Component:

-

Record a stable baseline AHP for several minutes.

-

Bath-apply apamin (e.g., 100 nM) to the ACSF. The concentration should be chosen based on the known IC₅₀ for the SK channel subtypes of interest.

-

After the effect of apamin has reached a steady state (typically 5-10 minutes), record the AHP again under the same stimulation protocol.

-

(Optional but recommended) Perform a washout by perfusing with apamin-free ACSF to demonstrate the reversibility of the effect.

5. Data Analysis:

-

Use electrophysiology software (e.g., Clampfit) to measure the peak amplitude and duration of the AHP before and after apamin application.[25]

-

The apamin-sensitive component is determined by subtracting the waveform recorded in the presence of apamin from the baseline waveform.

-

Statistical analysis (e.g., paired t-test) can be used to determine the significance of the apamin-induced reduction in the AHP.

Conclusion

The apamin-sensitive current, mediated by SK channels, is a linchpin in the regulation of neuronal excitability. Its role extends from shaping the firing patterns of individual neurons to influencing synaptic plasticity and cognitive functions. The high specificity of apamin as a pharmacological tool has been instrumental in dissecting these functions. As our understanding of the involvement of SK channels in various neuropathologies deepens, they emerge as increasingly promising targets for the development of novel therapeutics. The experimental protocols and conceptual framework provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the multifaceted world of apamin-sensitive currents and their profound impact on brain function.

References

- Apamin-Sensitive Calcium-Activated Potassium Currents (SK) Are Activated by Persistent Calcium Currents in Rat Motoneurons - PMC. (n.d.).

- Apamin-Sensitive Small Conductance Calcium-Activated Potassium Channels, through their Selective Coupling to Voltage-Gated Calcium Channels, Are Critical Determinants of the Precision, Pace, and Pattern of Action Potential Generation in Rat Subthalamic Nucleus Neurons In Vitro - PMC. (n.d.).

- Afterhyperpolarization - Wikipedia. (n.d.).

- Small conductance Ca2+-activated K+ channels as targets of CNS drug development. (n.d.).

- Contribution of apamin-sensitive SK channels to the firing precision but not to the slow afterhyperpolarization and spike frequency adaptation in snail neurons - PubMed. (n.d.).

- Apamin-sensitive calcium-activated potassium currents (SK) are activated by persistent calcium currents in rat motoneurons - PubMed. (n.d.).

- The role of SK channels in neurodegeneration: focus on neuronal differentiation, ferroptosis and neuroprotection - the University of Groningen research portal. (n.d.).

- An apamin-sensitive Ca2+-activated K+ current in hippocampal pyramidal neurons | PNAS. (n.d.).

- The SK channel blocker apamin inhibits slow afterhyperpolarization currents in rat gonadotropin-releasing hormone neurones - PMC - PubMed Central. (n.d.).

- The Apamin-Sensitive Ca2+-dependent K+ Channel Molecular Properties, Differentiation and Endogenous Ligands in Mammalian Brain - PubMed. (n.d.).

- Functions of SK channels in central neurons - PubMed. (n.d.).

- Dysfunction of Small-Conductance Ca2+-Activated Potassium (SK) Channels Drives Amygdala Hyperexcitability and Neuropathic Pain Behaviors: Involvement of Epigenetic Mechanisms - MDPI. (n.d.).

- An apamin-sensitive Ca2+-activated K+ current in hippocampal pyramidal neurons - PMC. (n.d.).

- Apamin structure and pharmacology revisited - Frontiers. (n.d.).

- Apamin structure and pharmacology revisited - PMC - NIH. (n.d.).

- Apamin – Knowledge and References - Taylor & Francis. (n.d.).

- Presence of Small-Conductance Calcium-Activated Potassium (SK) Channels in the Central and Peripheral Nervous Systems and Their Role in Health and Disease. (n.d.).

- SK channel - Wikipedia. (n.d.).

- From Atrial Small-conductance Calcium-activated Potassium Channels to New Antiarrhythmics - European Cardiology Review. (n.d.).

- Afterhyperpolarization Regulates Firing Rate in Neurons of the Suprachiasmatic Nucleus - PMC. (n.d.).

- SK channels regulate excitatory synaptic transmission and plasticity in the lateral amygdala - PubMed. (n.d.).

- How can I measure afterhyperpolarization potentials using a template search in Clampfit10.4? | ResearchGate. (n.d.).

- Physiological Roles and Therapeutic Potential of Ca2+ Activated Potassium Channels in the Nervous System - Frontiers. (n.d.).

- Inhibition of Small Conductance Ca2+-Activated K+ Channels: The Long-Awaited Breakthrough for Antiarrhythmic Drug Therapy of Atrial Fibrillation? - PubMed Central. (n.d.).

- SK Channel Modulates Synaptic Plasticity by Tuning CaMKIIα/β Dynamics - Frontiers. (n.d.).

- Small Conductance Ca2+-Activated K+ Channels as Targets of CNS Drug Development | Request PDF - ResearchGate. (n.d.).

- How Much Afterhyperpolarization Conductance Is Recruited by an Action Potential? A Dynamic-Clamp Study in Cat Lumbar Motoneurons - PubMed Central. (n.d.).

- Mechanism of SK2 channel gating and its modulation by the bee toxin apamin and small molecules - eLife. (n.d.).

- Apamin - Potassium Channel Inhibitor - MedchemExpress.com. (n.d.).

- Afterhyperpolarization Promotes the Firing of Mitral Cells through a Voltage-Dependent Modification of Action Potential Threshold - PubMed Central. (n.d.).

Sources

- 1. Afterhyperpolarization - Wikipedia [en.wikipedia.org]

- 2. Apamin-Sensitive Calcium-Activated Potassium Currents (SK) Are Activated by Persistent Calcium Currents in Rat Motoneurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Contribution of apamin-sensitive SK channels to the firing precision but not to the slow afterhyperpolarization and spike frequency adaptation in snail neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. An apamin-sensitive Ca2+-activated K+ current in hippocampal pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apamin-Sensitive Small Conductance Calcium-Activated Potassium Channels, through their Selective Coupling to Voltage-Gated Calcium Channels, Are Critical Determinants of the Precision, Pace, and Pattern of Action Potential Generation in Rat Subthalamic Nucleus Neurons In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SK channel - Wikipedia [en.wikipedia.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. imrpress.com [imrpress.com]

- 10. The apamin-sensitive Ca2+-dependent K+ channel molecular properties, differentiation and endogenous ligands in mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Apamin structure and pharmacology revisited [frontiersin.org]

- 12. Apamin structure and pharmacology revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Inhibition of Small Conductance Ca2+-Activated K+ Channels: The Long-Awaited Breakthrough for Antiarrhythmic Drug Therapy of Atrial Fibrillation? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Mechanism of SK2 channel gating and its modulation by the bee toxin apamin and small molecules [elifesciences.org]

- 17. Frontiers | Physiological Roles and Therapeutic Potential of Ca2+ Activated Potassium Channels in the Nervous System [frontiersin.org]

- 18. Functions of SK channels in central neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. SK channels regulate excitatory synaptic transmission and plasticity in the lateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. research.rug.nl [research.rug.nl]

- 22. SK Channels as a New AAD Target | ECR Journal [ecrjournal.com]

- 23. researchgate.net [researchgate.net]

- 24. Afterhyperpolarization Regulates Firing Rate in Neurons of the Suprachiasmatic Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Unveiling the Synaptic Nuances: A Technical Guide to the Physiological Effects of Apamin on Synaptic Plasticity

For Researchers, Scientists, and Drug Development Professionals

Introduction: Apamin, a Precise Tool for Interrogating Synaptic Function

Apamin, a peptide neurotoxin isolated from bee venom, has emerged as a highly specific and potent pharmacological tool for dissecting the intricate mechanisms of synaptic plasticity.[1] Comprising 18 amino acids with two disulfide bridges, apamin's primary molecular target is the family of small-conductance calcium-activated potassium (SK) channels.[2][3] By selectively blocking these channels, apamin allows researchers to probe their critical role in shaping neuronal excitability, synaptic integration, and the long-lasting changes in synaptic strength that underlie learning and memory. This in-depth technical guide provides a comprehensive overview of the physiological effects of apamin on synaptic plasticity, offering both foundational knowledge and practical experimental protocols for its application in neuroscience research and drug development.

The Core Mechanism: Apamin's Allosteric Inhibition of SK Channels

Apamin exerts its effects by acting as an allosteric inhibitor of SK channels, binding to a site distinct from the ion conduction pore.[2] This binding induces a conformational change in the channel, leading to its blockade and a subsequent reduction in potassium efflux. SK channels are critical regulators of neuronal firing, contributing significantly to the afterhyperpolarization (AHP) that follows an action potential.[4][5][6] The AHP is a key determinant of the neuronal firing frequency and pattern. By blocking SK channels, apamin reduces the AHP, leading to an increase in neuronal excitability and firing frequency.[6][7]

There are three main subtypes of SK channels (SK1, SK2, and SK3), all of which are sensitive to apamin, albeit with differing affinities.[3] This differential sensitivity allows for a nuanced investigation of the specific roles of each subtype in various neuronal circuits and their contribution to synaptic plasticity.

Apamin's Modulation of Synaptic Plasticity: A Double-Edged Sword

The blockade of SK channels by apamin has profound consequences for synaptic plasticity, influencing both long-term potentiation (LTP) and long-term depression (LTD), the primary cellular models of learning and memory.

Enhancement of Long-Term Potentiation (LTP)

LTP, the strengthening of synaptic connections, is critically dependent on the influx of calcium through N-methyl-D-aspartate (NMDA) receptors. Apamin has been shown to facilitate the induction of LTP. By blocking SK channels located in dendritic spines, apamin reduces the hyperpolarizing current that would normally counteract the depolarization caused by synaptic input. This localized increase in depolarization enhances the relief of the magnesium block on NMDA receptors, leading to a greater influx of calcium and a more robust induction of LTP.[8] Essentially, apamin lowers the threshold for LTP induction, allowing for synaptic strengthening in response to weaker stimuli.[9]

Attenuation of Long-Term Depression (LTD)

Conversely, LTD, the weakening of synaptic connections, is also dependent on NMDA receptor-mediated calcium entry, albeit at lower concentrations than required for LTP.[10][11] The apamin-induced enhancement of NMDA receptor function can shift the balance away from the conditions that favor LTD. By promoting a larger and more sustained calcium influx, apamin can prevent the activation of the molecular cascades that lead to synaptic depression.

Experimental Protocols for Investigating Apamin's Effects

A thorough investigation of apamin's influence on synaptic plasticity requires precise and well-controlled experimental methodologies. The following protocols provide a framework for such studies, grounded in established electrophysiological and biochemical techniques.

Electrophysiological Recordings of Synaptic Plasticity in Hippocampal Slices

Whole-cell patch-clamp and field potential recordings in acute hippocampal slices are the gold standards for studying synaptic plasticity. This protocol outlines the key steps for assessing the impact of apamin on LTP.

Experimental Workflow for Electrophysiological Recordings

Caption: Workflow for investigating apamin's effect on LTP in hippocampal slices.

Step-by-Step Methodology:

-

Hippocampal Slice Preparation:

-

Anesthetize and decapitate an adult rodent (e.g., mouse or rat) in accordance with institutional animal care and use committee guidelines.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).

-

Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.[12]

-

Allow slices to recover in an interface or submerged chamber containing oxygenated aCSF at room temperature for at least 1 hour.[12]

-

-

Electrophysiological Recording:

-

Transfer a slice to the recording chamber of an electrophysiology setup and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.[13]

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[13][14]

-

Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20-30 minutes.

-

-

Apamin Application and LTP Induction:

-

Following a stable baseline, bath-apply apamin (e.g., 100 nM) to the slice.

-

After a pre-incubation period with apamin (e.g., 20-30 minutes), induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one train of 100 Hz for 1 second).[9]

-

-

Post-Induction Recording and Analysis:

-

Continue recording fEPSPs for at least 60 minutes post-HFS.

-

Analyze the data by measuring the slope of the fEPSP. The magnitude of LTP is expressed as the percentage increase in the fEPSP slope compared to the pre-HFS baseline.

-

Biochemical Analysis of Downstream Signaling

To investigate the molecular mechanisms underlying apamin's effects, biochemical assays such as Western blotting can be employed to measure changes in protein phosphorylation. A key downstream effector of calcium signaling in synaptic plasticity is Calcium/Calmodulin-dependent protein kinase II (CaMKII).

Western Blot Protocol for Phospho-CaMKII

Caption: Workflow for Western blot analysis of CaMKII phosphorylation.

Step-by-Step Methodology:

-

Neuronal Culture and Treatment:

-

Culture primary hippocampal neurons from embryonic or early postnatal rodents.

-

Treat the cultured neurons with apamin (e.g., 100 nM) for a predetermined time course (e.g., 5, 15, 30 minutes).

-

Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors and collect the protein lysate.[15]

-

-

Western Blotting:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.[16]

-

Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[16]

-

Incubate the membrane with primary antibodies specific for phosphorylated CaMKII (p-CaMKII) and total CaMKII. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the chemiluminescent signal and quantify the band intensities using densitometry software. Normalize the p-CaMKII signal to the total CaMKII and loading control signals.

-

Quantitative Data Presentation

The effects of apamin on synaptic transmission and plasticity can be quantified and presented in tabular format for clear comparison.

Table 1: Effect of Apamin on Basal Synaptic Transmission and Neuronal Excitability

| Parameter | Control | Apamin (100 nM) | Percent Change | Reference |

| fEPSP Slope (mV/ms) | 0.52 ± 0.04 | 0.75 ± 0.06 | +44% | Fictional Data |

| Spike Frequency (Hz) | 5.2 ± 0.8 | 8.9 ± 1.1 | +71% | [7] |

| AHP Amplitude (mV) | 4.1 ± 0.3 | 2.5 ± 0.2 | -39% | [6] |

| Action Potential Duration (ms) | 1.2 ± 0.1 | 1.5 ± 0.1 | +25% | [2][17] |

Table 2: Modulation of Long-Term Potentiation by Apamin

| Parameter | Control | Apamin (100 nM) | Percent Change | Reference |

| LTP Magnitude (% of Baseline) | 150 ± 12% | 210 ± 18% | +40% | [9] |

| LTP Induction Threshold (Hz) | 100 | 50 | -50% | Fictional Data |

Signaling Pathways Modulated by Apamin

The blockade of SK channels by apamin initiates a cascade of signaling events that ultimately lead to the modulation of synaptic plasticity. A key aspect of this is the interplay between SK channels and NMDA receptors.

Signaling Pathway: NMDA Receptor-SK Channel Feedback Loop

Caption: A simplified diagram of the NMDA receptor-SK channel feedback loop and downstream signaling leading to LTP.

This feedback loop operates as follows: Glutamate release from the presynaptic terminal activates postsynaptic NMDA receptors, leading to calcium influx into the dendritic spine.[8][18] This rise in intracellular calcium activates nearby SK channels, which then hyperpolarize the membrane. This hyperpolarization strengthens the magnesium block on the NMDA receptor, reducing further calcium entry. Apamin disrupts this negative feedback loop by blocking the SK channels.[8] This leads to a more sustained depolarization, enhanced NMDA receptor activation, and a larger calcium signal, which in turn activates downstream signaling molecules like CaMKII and ultimately leads to changes in gene expression via transcription factors like CREB, contributing to the establishment of long-lasting LTP.[19]

Conclusion: Apamin as an Indispensable Tool in Neuroscience

Apamin's high specificity for SK channels makes it an invaluable tool for researchers seeking to understand the fundamental mechanisms of synaptic plasticity. By carefully designing and executing experiments using the protocols outlined in this guide, scientists can effectively probe the role of SK channels in health and disease. The ability of apamin to modulate LTP and LTD highlights the therapeutic potential of targeting SK channels for cognitive enhancement and the treatment of neurological disorders characterized by synaptic dysfunction. As our understanding of the intricate signaling networks within the synapse continues to grow, apamin will undoubtedly remain a cornerstone of research in this exciting and rapidly evolving field.

References

-

Villers, A., & Ris, L. (2022). Improved Preparation and Preservation of Hippocampal Mouse Slices for a Very Stable and Reproducible Recording of Long-term Potentiation. Journal of Visualized Experiments. [Link]

-

Lu, Y., et al. (2017). Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices. Journal of Visualized Experiments. [Link]

-

Thomas, G. M., & Huganir, R. L. (2013). Stimulating β-adrenergic receptors promotes synaptic potentiation by switching CaMKII movement from LTD to LTP mode. Neuron. [Link]

-

Viana da Silva, S., et al. (2025). Protocol for preparing mouse hippocampal slices for ex vivo recordings of the temporoammonic pathway. STAR Protocols. [Link]

-

Izumi, Y., & Zorumski, C. F. (1999). Modulation of LTP induction by NMDA receptor activation and nitric oxide release. Journal of Neuroscience. [Link]

-

Frey, U., et al. (1993). Induction and maintenance of late-phase long-term potentiation in isolated dendrites of rat hippocampal CA1 pyramidal neurones. The Journal of Physiology. [Link]

-

Ni, H., et al. (2015). Apamin Sensitive Potassium Current Modulates Action Potential Duration Restitution and Arrhythmogenesis of Failing Rabbit Ventricles. PLoS One. [Link]

-

Lee, G., & Choi, H. (2020). Therapeutic Effects of Apamin as a Bee Venom Component for Non-Neoplastic Disease. Toxins. [Link]

-

Behnisch, T., & Reymann, K. G. (1998). Inhibition of apamin-sensitive calcium dependent potassium channels facilitate the induction of long-term potentiation in the CA1 region of rat hippocampus in vitro. Neuroscience Letters. [Link]

-

Kuzmenkov, A. I., et al. (2022). Apamin structure and pharmacology revisited. Frontiers in Pharmacology. [Link]

-

Zhang, Y., et al. (2023). Inhibition of SK Channels in VTA Affects Dopaminergic Neurons to Improve the Depression-Like Behaviors of Post-Stroke Depression Rats. Neuropsychiatric Disease and Treatment. [Link]

-

Sun, J., et al. (2020). PKA and Ube3a regulate SK2 channel trafficking to promote synaptic plasticity in hippocampus: Implications for Angelman Syndrome. eLife. [Link]

-

Woody, C. D., et al. (1991). Intracellular injection of apamin reduces a slow potassium current mediating afterhyperpolarizations and IPSPs in neocortical neurons of cats. Brain Research. [Link]

-

Kim, H., et al. (2021). Apamin Enhances Neurite Outgrowth and Regeneration after Laceration Injury in Cortical Neurons. Toxins. [Link]

-

Pedarzani, P., & Stocker, M. (2015). Afterhyperpolarization (AHP) regulates the frequency and timing of action potentials in the mitral cells of the olfactory bulb. Frontiers in Cellular Neuroscience. [Link]

-

Allen, D. G., & Lattanzio, F. A. (2015). Differential modulation of SK channel subtypes by phosphorylation. Scientific Reports. [Link]

-

Li, X., et al. (2018). Active Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Regulates NMDA Receptor Mediated Postischemic Long-Term Potentiation (i-LTP) by Promoting the Interaction between CaMKII and NMDA Receptors in Ischemia. Frontiers in Molecular Neuroscience. [Link]

-

Science Editing Experts. (2022). Creating tables in scientific papers: basic formatting and titles. [Link]

-

Graphviz. (2024). DOT Language. [Link]

-

Halford, J. J., et al. (2017). A Proposal for a Standard Format for Neurophysiology Data Recording and Exchange. Journal of Clinical Neurophysiology. [Link]

-

Lemoine, D., et al. (2023). Enhanced Ca2+-Dependent SK-Channel Gating and Membrane Trafficking in Human Atrial Fibrillation. eScholarship. [Link]

-

Brennan, A., et al. (2008). Blockade of IP3-mediated SK channel signaling in the rat medial prefrontal cortex improves spatial working memory. Learning & Memory. [Link]

-

Stocker, M., et al. (1999). An apamin-sensitive Ca2+-activated K+ current in hippocampal pyramidal neurons. Proceedings of the National Academy of Sciences. [Link]

-

Ngo-Anh, T. J., et al. (2005). SK channels and NMDA receptors form a Ca2+-mediated feedback loop in dendritic spines. Nature Neuroscience. [Link]

-

Sah, P. (1996). Ca(2+)-activated K+ currents in neurones: types, physiological roles and modulation. Trends in Neurosciences. [Link]

-

ResearchGate. (n.d.). (A) Western blot analyses of calcium/calmodulin-dependent protein... [Link]

-

Brennan, A. R., et al. (2008). Behavioral effects of apamin, a selective inhibitor of the SK(Ca)- channel, in mice and rats. Behavioural Brain Research. [Link]

-

Rodríguez-Moreno, A., & Paulsen, O. (2008). Presynaptic Spike Timing-Dependent Long-Term Depression in the Mouse Hippocampus. The Journal of Neuroscience. [Link]

-

Benke, T. A., et al. (2003). Changes in AMPA receptor currents following LTP induction on rat CA1 pyramidal neurones. The Journal of Physiology. [Link]

-

Cimarosti, H., et al. (2021). Targeting the interaction of GABAB receptors with CaMKII with an interfering peptide restores receptor expression after cerebral ischemia and inhibits progressive neuronal death in mouse brain cells and slices. Cellular and Molecular Life Sciences. [Link]

-

von Rabenau, C. (2022). Graphviz and dot: Generating Diagrams with Code. YouTube. [Link]

-

Cloues, R., & Sather, W. (2003). Afterhyperpolarization Regulates Firing Rate in Neurons of the Suprachiasmatic Nucleus. Journal of Neuroscience. [Link]

-

Hancox, J. C., & Stuart, A. G. (2020). Small-conductance calcium-activated potassium channels in the heart: expression, regulation and pathological implications. Philosophical Transactions of the Royal Society B. [Link]

-

Robinson, B. G., et al. (2023). Temporal scaling of dopamine neuron firing and dopamine release by distinct ion channels shape behavior. Science Advances. [Link]

-

Kim, H., et al. (2021). Apamin Enhances Neurite Outgrowth and Regeneration after Laceration Injury in Cortical Neurons. Toxins. [Link]

-

Ngo-Anh, T. J., et al. (2005). SK channels and NMDA receptors form a Ca2+-mediated feedback loop in dendritic spines. Nature Neuroscience. [Link]

-

Rose, A. J., & Hargreaves, M. (2003). CaMKII protein expression and phosphorylation in human skeletal muscle by immunoblotting: Isoform specificity. Journal of Applied Physiology. [Link]

-

Zhai, S., et al. (2013). Synapse-to-Nucleus ERK→CREB Transcriptional Signaling Requires Dendrite-to-Soma Ca2+ Propagation Mediated by L-Type Voltage–Gated Ca2+ Channels. Journal of Neuroscience. [Link]

-

Neuroscientifically Challenged. (2017). 2-Minute Neuroscience: Long-Term Depression (LTD). YouTube. [Link]

-

Kotz, D., & Cals, J. W. L. (2013). Scientific Writing for Health Research. GitHub Pages. [Link]

-

Wikipedia. (n.d.). Long-term depression. [Link]

-

Let's Do Science. (2015). Formatting tables and figures in your research paper. YouTube. [Link]

-

MDPI. (n.d.). Microsoft Word template. [Link]

-

Petrovic, M. M., et al. (2022). Surface biotinylation of primary neurons to monitor changes in AMPA receptor surface expression in response to kainate receptor. STAR Protocols. [Link]

-

sqadia.com. (2025). Signal Transduction Cascade - CREB in Nervous System and Insulin Signaling. YouTube. [Link]

Sources

- 1. Inhibition of SK Channels in VTA Affects Dopaminergic Neurons to Improve the Depression-Like Behaviors of Post-Stroke Depression Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Effects of Apamin as a Bee Venom Component for Non-Neoplastic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Apamin structure and pharmacology revisited [frontiersin.org]

- 4. pnas.org [pnas.org]

- 5. An apamin-sensitive Ca2+-activated K+ current in hippocampal pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jneurosci.org [jneurosci.org]

- 7. Intracellular injection of apamin reduces a slow potassium current mediating afterhyperpolarizations and IPSPs in neocortical neurons of cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SK channels and NMDA receptors form a Ca2+-mediated feedback loop in dendritic spines | SABATINI LAB [sabatini.hms.harvard.edu]

- 9. Inhibition of apamin-sensitive calcium dependent potassium channels facilitate the induction of long-term potentiation in the CA1 region of rat hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Long-term depression - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Induction and maintenance of late-phase long-term potentiation in isolated dendrites of rat hippocampal CA1 pyramidal neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeting the interaction of GABAB receptors with CaMKII with an interfering peptide restores receptor expression after cerebral ischemia and inhibits progressive neuronal death in mouse brain cells and slices - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Active Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Regulates NMDA Receptor Mediated Postischemic Long-Term Potentiation (i-LTP) by Promoting the Interaction between CaMKII and NMDA Receptors in Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Apamin Sensitive Potassium Current Modulates Action Potential Duration Restitution and Arrhythmogenesis of Failing Rabbit Ventricles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. SK channels and NMDA receptors form a Ca2+-mediated feedback loop in dendritic spines | SABATINI LAB [sabatini.hms.harvard.edu]

- 19. Synapse-to-Nucleus ERK→CREB Transcriptional Signaling Requires Dendrite-to-Soma Ca2+ Propagation Mediated by L-Type Voltage–Gated Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

Apamin Salt vs. Free Base: A Technical Guide for Experimental Design

This guide synthesizes the physicochemical distinctions between Apamin salt forms and the free base peptide, specifically tailored for experimental design in neuropharmacology and drug development.

Executive Summary

Apamin, an 18-amino acid peptide toxin from Apis mellifera, is the gold-standard pharmacological tool for blocking small-conductance calcium-activated potassium (SK) channels. However, a critical variable often overlooked in experimental design is the chemical form of the peptide.

Commercially available Apamin is almost exclusively supplied as a salt (typically Trifluoroacetate or Acetate), not as a free base . Understanding the distinction is not merely semantic; it dictates solubility, stability, and, most critically, the accuracy of molar dosing. This guide dissects the technical differences and provides a validated workflow for handling Apamin to ensure reproducibility in electrophysiological and behavioral assays.

Chemical Fundamentals: The Core Distinction

To accurately calculate dosing, one must distinguish between the Gross Weight (what you weigh on the balance) and the Net Peptide Content (the active molecule).

The Free Base (The Active Moiety)

-

Definition: The "Free Base" refers to the peptide chain alone (

) without any counter-ions. -

Molecular Weight (MW): ~2027.34 Da.

-

Physicochemical State: Apamin is highly basic (isoelectric point pI > 11) due to its Arginine (Arg) and Lysine (Lys) content. In a neutral "free base" state, it would be poorly soluble in neutral aqueous buffers.

-

Role: This is the theoretical mass used to calculate molarity . When a paper reports "100 nM Apamin," they refer to 100 nM of the free base peptide.

The Salt Form (The Physical Product)

-

Definition: Synthetic peptides are purified via HPLC using acidic gradients (often Trifluoroacetic acid). The basic amino acids in Apamin become protonated, attracting counter-ions (e.g.,

) to form a stable salt. -

Common Counter-ions:

-

Trifluoroacetate (TFA): The default result of solid-phase synthesis. Strong ion pairing, high solubility.

-

Acetate: Result of a secondary ion-exchange process. Preferred for biological compatibility.

-

-

Implication: A vial containing "1 mg Apamin" is actually 1 mg of Peptide + Counter-ions + Bound Water .

The "Hidden" Variable: Net Peptide Content (NPC)

The most frequent source of experimental error is treating the lyophilized powder weight as 100% peptide.

The Formula for Accuracy:

| Parameter | TFA Salt Form | Acetate Salt Form | Free Base (Theoretical) |

| Counter-ion Mass | High (TFA MW ~114 Da) | Low (Acetate MW ~59 Da) | None |

| Typical NPC | 60% – 75% | 70% – 85% | 100% |

| Solubility (Water) | Excellent | Good | Poor (pH dependent) |

| Cellular Toxicity | High (at >10 µM) | Low | Negligible |

Critical Insight: If you weigh 1 mg of Apamin TFA salt (assuming 70% NPC) to make a 1 mM stock, your actual concentration is only 0.7 mM. Always correct for NPC provided on the Certificate of Analysis (CoA).

Biological Implications: TFA vs. Acetate[1][2][3][4]

While the peptide sequence is identical, the counter-ion can skew biological data.

Trifluoroacetate (TFA) Toxicity

TFA is a strong acid and a metabolic inhibitor. In sensitive assays, residual TFA can:

-

Acidify unbuffered media: Altering channel gating kinetics.

-

Direct Cytotoxicity: TFA inhibits osteoblast and neuronal proliferation at micromolar concentrations.

-

Interference: TFA acts as a chaotropic agent, potentially altering membrane fluidity or receptor conformation in patch-clamp experiments.

Recommendation

-

Use TFA Salts for: Robust biochemical assays, chromatography standards, or acute experiments where buffer capacity is high (>50 mM HEPES/Tris).

-

Use Acetate Salts for: Long-term cell culture, in vivo microinjections, and sensitive electrophysiology (patch-clamp) where intracellular pH stability is paramount.

Visualizing the Mechanism

Mechanism of Action: SK Channel Blockade

Apamin functions as a pore blocker.[1] It does not plug the pore physically like a cork but uses an allosteric mechanism involving the outer vestibule.

Figure 1: Mechanistic pathway of Apamin interaction with SK channels.[2][3] The highly basic Arginine residues are critical for electrostatic binding to the channel's outer vestibule.

Decision Logic: Selecting the Right Form

Figure 2: Decision matrix for selecting between Apamin Acetate and TFA salts based on experimental sensitivity.

Experimental Protocol: Reconstitution & Storage

This protocol ensures maximum stability and accurate dosing, correcting for the salt/free base discrepancy.

Step 1: Calculation

-

Locate the Net Peptide Content (NPC) on the vial's CoA (e.g., 75%).

-

Calculate the required powder mass:

Example: To get 1 mg of active Apamin from a lot with 75% NPC, weigh 1.33 mg of powder.

Step 2: Reconstitution

-

Equilibrate: Allow the lyophilized vial to reach room temperature (prevent water condensation).

-

Solvent: Add sterile, distilled water (or 0.1% Acetic Acid for enhanced stability).

-

Note: Do not use saline (PBS) initially; high salt can crash out high-concentration peptide stocks.

-

-

Vortex: Gentle vortexing is acceptable. Apamin is small and relatively stable, unlike large proteins.

-

Aliquot: Divide into single-use aliquots (e.g., 10 µL or 50 µL).

Step 3: Storage

-

Lyophilized: -20°C (Stable for years).

-

Reconstituted: -20°C or -80°C. Avoid freeze-thaw cycles.

-

Working Solution: Keep on ice; discard after 24 hours.

References

-

Habermann, E. (1984). Apamin. Pharmacology & Therapeutics.[4]

-

Adelman, J. P., et al. (1998). Mechanism of calcium gating in small-conductance calcium-activated potassium channels. Nature.

-

Cornish, J., et al. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. American Journal of Physiology-Endocrinology and Metabolism.

-

Sigma-Aldrich. (2023). Peptide Solubility and Handling Guidelines.

-

Alomone Labs. (2024). Apamin Product Datasheet & Technical Information.

Sources

The Apamin Binding Site: Molecular Architecture and Pharmacological Exploitation

This guide details the molecular mechanics, structural determinants, and experimental validation of the apamin binding site on Small Conductance Calcium-Activated Potassium (SK or KCa2.x) channels. It is designed for researchers requiring high-fidelity protocols and mechanistic depth.

Executive Summary

Apamin, an 18-amino acid peptide neurotoxin isolated from Apis mellifera (honeybee) venom, is the defining pharmacological tool for isolating SK channel currents.[1][2] Unlike simple pore blockers (e.g., TEA), apamin functions through a unique allosteric-pore blocking mechanism . It engages a bipartite binding pocket formed by the channel's outer vestibule and the extracellular S3-S4 loop, effectively "capping" the pore.

Understanding this site is critical for drug development, as it represents a hotspot for modulating afterhyperpolarization (AHP) in neurons and repolarization in atrial cardiomyocytes without off-target effects on other potassium channels.

Molecular Architecture of the Binding Pocket

Recent Cryo-EM structures have redefined the apamin binding site from a simple "deep pore" model to a complex "Canopy and Vestibule" interaction. The binding interface requires the precise alignment of two distinct structural elements within the tetrameric channel assembly.

A. The Primary Anchor: The Deep Pore Vestibule

The selectivity of apamin for SK2 over SK1 and SK3 is dictated by specific residues located near the selectivity filter in the P-loop (between S5 and S6).

-

Critical Residue (The Switch):

-

SK2 (High Sensitivity, IC50 ~60 pM): Contains Histidine 337 (rat numbering) / Histidine 340 (human). This residue is the primary determinant of high-affinity binding.

-

SK1 (Low/No Sensitivity): Contains Asparagine at the homologous position. The lack of the imidazole ring prevents the essential electrostatic/H-bond interaction with apamin.

-

SK3 (Intermediate Sensitivity, IC50 ~2 nM): Structurally similar to SK2 but with subtle steric differences in the turret region.

-

-

Secondary Anchor: Aspartate 341 (SK2) provides a negatively charged acceptor for the positively charged arginine residues of apamin.

B. The Allosteric Clamp: The S3-S4 Extracellular Loop

Unlike voltage-gated channels where the S3-S4 loop is short, SK channels possess a long, structured extracellular loop between helices S3 and S4.[1][3]

-

Function: This loop forms a "canopy" above the pore entrance.[4]

-

Interaction: Apamin wedges itself between this loop and the pore turret. The toxin stabilizes the loop in a conformation that physically occludes the ion conduction pathway.

-

Mechanism: This explains why apamin block is voltage-independent; it does not sense the transmembrane field deep within the pore but rather obstructs the exit.

C. The Pharmacophore (The Toxin)

Apamin (Sequence: CNCKAPETALCARRCQQH) is rigidified by two disulfide bonds (C1-C11, C3-C15).[5]

-

Key Residues: Arg13 and Arg14 are essential. These positive charges mimic potassium ions, drawing the toxin into the negatively charged pore vestibule, where they interact with Asp341 and His337.

Visualizing the Interaction Mechanism

The following diagram illustrates the logical flow of apamin binding and the structural consequences leading to channel block.

Figure 1: Mechanistic pathway of Apamin block.[6] The toxin acts as a molecular wedge, engaging both the deep pore residues (determining subtype specificity) and the S3-S4 loop (stabilizing the block).

Experimental Protocols

To study this binding site, two complementary approaches are required: functional validation (Patch-Clamp) and physical binding (Radioligand Assay).

Protocol A: Whole-Cell Patch Clamp (The Gold Standard)

Objective: Quantify the functional block (IC50) of apamin or a test compound displacing apamin.

1. Solutions Preparation:

-

Intracellular (Pipette) Solution: Must buffer Ca2+ to a level that activates SK channels (typically 300–500 nM free Ca2+).

-

Composition: 140 mM K-Gluconate, 10 mM HEPES, 2 mM MgCl2, 10 mM EGTA, 7.6 mM CaCl2 (Calculated free Ca2+ ~400 nM). pH 7.2 with KOH.

-

Note: Use K-Gluconate rather than KCl to minimize chloride leak currents.

-

-

Extracellular (Bath) Solution: Standard Tyrode’s or Ringer’s.

-

Composition: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose. pH 7.4 with NaOH.

-

2. Voltage Protocol: SK channels are voltage-independent but require a driving force.

-

Holding Potential: -60 mV.

-

Stimulus: Voltage ramp from -100 mV to +60 mV over 200 ms, applied every 2-5 seconds.

-

Why Ramps? Ramps allow you to observe the reversal potential (E_rev). SK currents are K+ selective, so the current should reverse near -85 mV. If the reversal shifts, your seal is lost or another channel is active.

3. Application & Analysis:

-

Establish whole-cell configuration.[7] Wait 2-3 minutes for cytosolic dialysis and current stabilization.

-

Record Baseline Current (I_control) at 0 mV or +40 mV.

-

Perfuse Apamin (start at 100 pM for SK2, 10 nM for SK1/SK3).

-

Record Blocked Current (I_drug) until steady state (usually < 1 min).

-

Calculate % Inhibition:

. -

Self-Validation: Washout is slow and often incomplete for apamin. To validate the current was indeed SK-mediated, apply Pancuronium (10 µM) or d-Tubocurarine (100 µM) if apamin washout fails.

Protocol B: 125I-Apamin Binding Assay (High Throughput)

Objective: Determine binding affinity (Kd) or competition (Ki) of novel compounds.

1. Membrane Preparation:

-